![molecular formula C11H11ClN4O B14176175 2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-17-0](/img/structure/B14176175.png)
2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups, along with a chloropyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chloropyrimidine Moiety: This can be achieved by reacting 2-aminopyrimidine with chlorinating agents such as phosphorus oxychloride.
Aminomethylation: The chloropyrimidine derivative is then subjected to aminomethylation using formaldehyde and an amine source.
Coupling with Phenol: The final step involves coupling the aminomethylated chloropyrimidine with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloropyrimidine: Shares the chloropyrimidine moiety but lacks the aminomethylphenol group.
5-Amino-2-chloropyrimidine: Similar structure but different substitution pattern.
2-Amino-5-chloropyrimidine: Lacks the aminomethylphenol group.
Uniqueness
2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
920512-17-0 |
|---|---|
Formule moléculaire |
C11H11ClN4O |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
2-amino-5-[[(4-chloropyrimidin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H11ClN4O/c12-10-3-4-14-11(16-10)15-6-7-1-2-8(13)9(17)5-7/h1-5,17H,6,13H2,(H,14,15,16) |
Clé InChI |
FGVNNWVKPMMNJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC2=NC=CC(=N2)Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



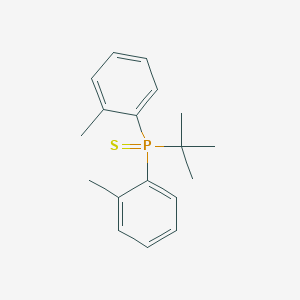

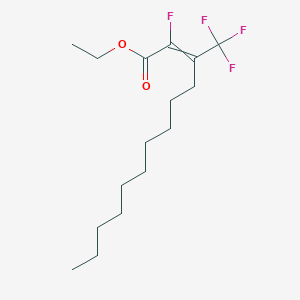
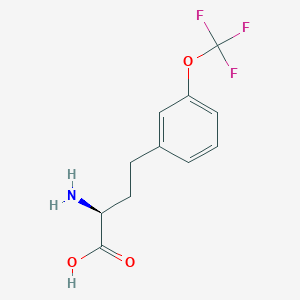
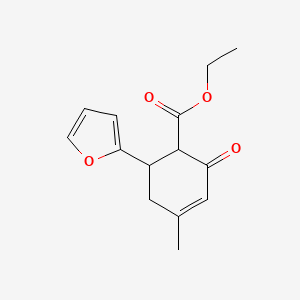

![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
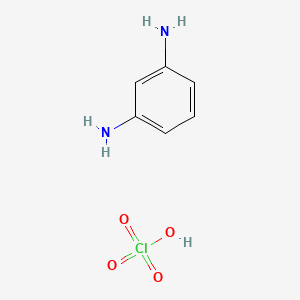
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
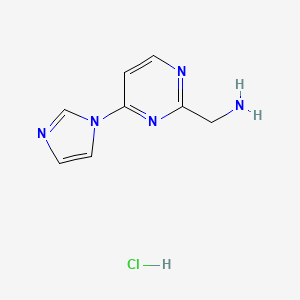
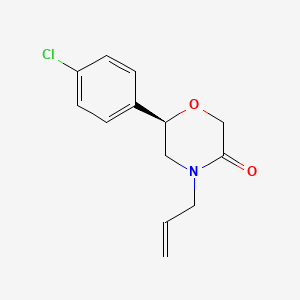
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
